3-(3-Methylthiophen-2-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h4-5H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYPTWCGSILNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586203 | |
| Record name | 3-(3-Methylthiophen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25468-85-3 | |
| Record name | 3-(3-Methylthiophen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 3 3 Methylthiophen 2 Yl Propanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that serves as a gateway to a variety of derivatives through well-established organic reactions.
Esterification and Amidation Reactions
Esterification: 3-(3-Methylthiophen-2-yl)propanoic acid can undergo esterification with various alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride, to form the corresponding esters. chemguide.co.uk This reversible reaction, known as Fischer esterification, is typically driven to completion by removing the water formed during the reaction or by using an excess of the alcohol. chemguide.co.uk The reactivity of the alcohol generally follows the order of primary > secondary > tertiary, with steric hindrance playing a significant role. ceon.rs For instance, reacting this compound with ethanol (B145695) in the presence of sulfuric acid would yield ethyl 3-(3-methylthiophen-2-yl)propanoate.
Table 1: Examples of Potential Esterification Reactions This table is illustrative and based on general chemical principles.
| Reactant (Alcohol) | Product | Catalyst |
| Methanol | Methyl 3-(3-methylthiophen-2-yl)propanoate | H₂SO₄ |
| Ethanol | Ethyl 3-(3-methylthiophen-2-yl)propanoate | H₂SO₄ |
| Isopropanol | Isopropyl 3-(3-methylthiophen-2-yl)propanoate | H₂SO₄ |
Amidation: The carboxylic acid can be converted into amides by reaction with ammonia (B1221849) or primary or secondary amines. This transformation typically requires activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride or by using coupling agents. A related reaction is observed in the synthesis of pyrrolidine-2,5-dione derivatives from 2-(3-methylthiophen-2-yl)succinic acid, a structurally similar compound. nih.govmdpi.com In this process, the dicarboxylic acid is condensed with an amine, forming amide bonds that subsequently cyclize to form the desired heterocyclic product. nih.gov This demonstrates the feasibility of forming amide linkages from carboxylic acids bearing the 3-methylthiophen-2-yl substituent.
Reduction and Oxidation Transformations
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, 3-(3-methylthiophen-2-yl)propan-1-ol. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. Other reducing agents like borane (B79455) (BH₃) can also be employed for this purpose.
Oxidation: The propanoic acid side chain is generally resistant to oxidation under mild conditions. However, the thiophene (B33073) ring can be susceptible to oxidation, which can lead to complex product mixtures or ring opening, depending on the oxidant used. The metabolic fate of propionic acid in biological systems involves its conversion to propionyl-CoA and subsequent entry into the citric acid cycle, a series of oxidative reactions. drugbank.com In a laboratory setting, strong oxidizing agents would likely affect the thiophene ring more readily than the saturated alkyl chain.
Formation of Acyl Halides and Anhydrides
Acyl Halides: this compound can be readily converted to its corresponding acyl chloride, a highly reactive intermediate for further derivatization. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). quora.comchemguide.co.uklibretexts.org For example, refluxing the carboxylic acid with an excess of thionyl chloride will produce 3-(3-methylthiophen-2-yl)propanoyl chloride, with the byproducts sulfur dioxide and hydrogen chloride being gaseous, which simplifies purification. chemguide.co.uk This conversion is a key step in the synthesis of various derivatives, including amides and esters under milder conditions than direct condensation. The conversion of similar thiophenecarboxylic acids to their corresponding acyl chlorides is a documented procedure in the synthesis of insecticides. beilstein-journals.orgbeilstein-journals.org
Anhydrides: Symmetrical anhydrides can be synthesized from the corresponding carboxylic acid, often via the acyl chloride. Reacting 3-(3-methylthiophen-2-yl)propanoyl chloride with the sodium salt of this compound would yield the corresponding anhydride. Alternatively, anhydrides can sometimes be formed by the dehydration of the carboxylic acid using a strong dehydrating agent at elevated temperatures.
Reactions at the Alpha (α) and Beta (β) Carbons of the Propanoic Acid Chain
Functionalization of the aliphatic chain at the α and β positions allows for the introduction of new chemical moieties and the construction of more complex molecules.
α-Functionalization Strategies
The α-carbon of this compound is activated by the adjacent carbonyl group, making its protons acidic and enabling enolate formation. This allows for a range of electrophilic substitution reactions at this position.
α-Halogenation: In the presence of a suitable catalyst, such as phosphorus tribromide (PBr₃), the α-carbon can be halogenated. The Hell-Volhard-Zelinsky reaction, for example, involves treating the carboxylic acid with bromine and a catalytic amount of PBr₃ to yield an α-bromo carboxylic acid. This α-halo acid is a versatile intermediate for further nucleophilic substitution reactions. The direct α-halogenation of aryl ketones with bromine under acidic conditions is a well-established procedure that proceeds via an enol intermediate, a principle that also applies to carboxylic acids. mdpi.com
Table 2: Potential α-Functionalization Reactions This table is illustrative and based on general chemical principles.
| Reaction Type | Reagents | Product |
| α-Halogenation (HVZ) | Br₂, PBr₃ | 2-Bromo-3-(3-methylthiophen-2-yl)propanoic acid |
| α-Alkylation | 1. LDA, 2. RX | 2-Alkyl-3-(3-methylthiophen-2-yl)propanoic acid |
β-Functionalization Strategies
Direct functionalization at the β-carbon of a saturated carboxylic acid is challenging. However, this position can be targeted through the formation of an α,β-unsaturated intermediate.
Michael Addition: By first introducing a double bond between the α and β carbons, for example through α-halogenation followed by elimination, an α,β-unsaturated carboxylic acid or ester is formed. This α,β-unsaturated carbonyl compound can then undergo conjugate addition (Michael addition) with a wide range of nucleophiles, including thiols, amines, and carbanions. nih.govsemanticscholar.orgresearchgate.netnih.gov This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the β-position. For instance, the Michael addition of a thiol to an α,β-unsaturated derivative of this compound would result in a β-thioether substituted product. srce.hr
A related strategy involves the hydroarylation of an α,β-unsaturated precursor. For example, 3-(furan-2-yl)propenoic acids react with arenes in the presence of a strong acid to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives, demonstrating functionalization at the β-position. researchgate.netmdpi.com A similar approach could potentially be applied to an unsaturated precursor of this compound.
Reactions Involving the Thiophene Ring System
The thiophene ring in this compound is susceptible to electrophilic attack and can be functionalized through metalation followed by cross-coupling reactions. The substitution pattern on the thiophene ring, with a methyl group at the 3-position and a propanoic acid side chain at the 2-position, influences the regioselectivity of these reactions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings like thiophene. The regiochemical outcome of EAS on the thiophene ring of this compound is directed by the existing substituents. The 3-methyl group is an activating, ortho- and para-directing group. The 2-propanoic acid substituent is generally considered to be a deactivating group, directing incoming electrophiles to the meta position (position 4). However, in 2,3-disubstituted thiophenes, the position of electrophilic attack is predominantly at the vacant C5 position, which is para to the activating methyl group and adjacent to the sulfur atom, a position known for high reactivity in thiophenes.
Common electrophilic aromatic substitution reactions that can be envisaged for this compound include halogenation, nitration, and formylation.
Halogenation: Bromination of this compound, for instance using N-bromosuccinimide (NBS) in a suitable solvent, is expected to yield primarily 3-(5-bromo-3-methylthiophen-2-yl)propanoic acid. The reaction proceeds via the typical mechanism of electrophilic aromatic substitution where the bromine atom is introduced at the most electron-rich and sterically accessible position.
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. This reaction is anticipated to produce 3-(3-methyl-5-nitrothiophen-2-yl)propanoic acid. The reaction conditions would need to be carefully controlled to avoid oxidation of the thiophene ring.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction introduces a formyl group onto the thiophene ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF) wikipedia.orgijpcbs.comorganic-chemistry.orgrsc.org. This reaction is expected to yield 3-(5-formyl-3-methylthiophen-2-yl)propanoic acid. The resulting aldehyde can then serve as a versatile handle for further synthetic transformations.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 3-(5-Bromo-3-methylthiophen-2-yl)propanoic acid |
| Nitration | HNO₃/H₂SO₄ | 3-(3-Methyl-5-nitrothiophen-2-yl)propanoic acid |
| Vilsmeier-Haack | POCl₃, DMF | 3-(5-Formyl-3-methylthiophen-2-yl)propanoic acid |
Metalation of the thiophene ring, followed by reaction with an electrophile or a transition metal-catalyzed cross-coupling reaction, is a powerful strategy for the synthesis of substituted thiophenes. For this compound, deprotonation of the thiophene ring is expected to occur selectively at the 5-position. Studies on the lithiation of 3-methylthiophene (B123197) have shown high selectivity for the 5-position. This regioselectivity is attributed to the directing effect of the methyl group and the inherent reactivity of the α-positions of the thiophene ring.
Once metalated, typically with a strong base like n-butyllithium, the resulting organometallic intermediate can react with a variety of electrophiles. Alternatively, halogenated derivatives of this compound, such as the 5-bromo derivative obtained from electrophilic bromination, can participate in various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: The Suzuki coupling reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For example, 3-(5-bromo-3-methylthiophen-2-yl)propanoic acid could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-carbon bonds at the 5-position of the thiophene ring researchgate.netmdpi.comnih.govmdpi.com.
Stille Coupling: The Stille coupling reaction utilizes an organotin compound as the coupling partner for an organohalide. This reaction offers a complementary method to the Suzuki coupling for forming carbon-carbon bonds and is known for its tolerance of a wide range of functional groups wikipedia.org.
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. A 5-halo derivative of this compound could potentially undergo a Heck reaction with various alkenes to introduce a vinyl group at the 5-position.
| Reaction | Coupling Partners | Catalyst System | Expected Product Type |
|---|---|---|---|
| Suzuki Coupling | 5-Bromo-3-(3-methylthiophen-2-yl)propanoic acid + R-B(OH)₂ | Pd catalyst, base | 5-Substituted-3-(3-methylthiophen-2-yl)propanoic acid |
| Stille Coupling | 5-Bromo-3-(3-methylthiophen-2-yl)propanoic acid + R-Sn(Alkyl)₃ | Pd catalyst | 5-Substituted-3-(3-methylthiophen-2-yl)propanoic acid |
| Heck Reaction | 5-Iodo-3-(3-methylthiophen-2-yl)propanoic acid + Alkene | Pd catalyst, base | 5-Vinyl-3-(3-methylthiophen-2-yl)propanoic acid |
Formation of Key Derivatives and Analogues
The propanoic acid moiety of this compound provides a handle for the synthesis of various derivatives, including amino acid and hydroxylated analogues. Furthermore, the entire 3-(3-methylthiophen-2-yl) moiety can be incorporated into larger, hybrid compounds with potentially interesting biological activities.
The synthesis of amino acid derivatives of this compound can be achieved through established synthetic methodologies for the preparation of β-amino acids illinois.educambridge.org. One common approach involves the α-halogenation of the propanoic acid followed by nucleophilic substitution with an amine source. For example, bromination of this compound at the α-position (C2 of the propanoic acid chain) using reagents like N-bromosuccinimide under radical conditions, followed by reaction with ammonia or a primary amine, would yield the corresponding β-amino acid, 2-amino-3-(3-methylthiophen-2-yl)propanoic acid pearson.comvaia.com. Another potential route could involve a Ritter reaction on a suitable precursor or a Michael addition of an amine to an α,β-unsaturated derivative. The compound 3-amino-3-(3-methylthiophen-2-yl)propanoic acid has also been reported, suggesting the feasibility of introducing the amino group at the β-position.
Hydroxylated derivatives of this compound can be prepared by introducing a hydroxyl group onto the propanoic acid chain. The α-hydroxylation of carboxylic acids is a known transformation that can be accomplished using various methods, including oxidation with molecular oxygen catalyzed by certain enzymes or chemical oxidation acs.orgorganic-chemistry.orgorganic-chemistry.orgacs.org. For instance, treatment of this compound with a suitable oxidizing agent could lead to the formation of 2-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid. The synthesis of such α-hydroxy acids is of interest as they are valuable chiral building blocks in organic synthesis.
Spectroscopic and Structural Characterization Techniques for 3 3 Methylthiophen 2 Yl Propanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 3-(3-Methylthiophen-2-yl)propanoic acid molecule.
In ¹H NMR spectroscopy of this compound, each distinct proton or group of equivalent protons generates a unique signal, characterized by its chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern). The expected signals for this molecule are systematically assigned based on their electronic environment. The carboxylic acid proton is typically observed as a broad singlet far downfield. The two protons on the thiophene (B33073) ring appear as distinct doublets in the aromatic region, with their coupling constant confirming their ortho relationship. The two methylene (B1212753) groups of the propanoic acid chain appear as triplets due to coupling with each other. The methyl group attached to the thiophene ring appears as a singlet in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Data is predicted based on analysis of similar structures and standard chemical shift values.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |
| Thiophene H-5 | ~7.15 | Doublet | 1H |
| Thiophene H-4 | ~6.85 | Doublet | 1H |
| Methylene (-CH₂-CH₂COOH) | ~3.10 | Triplet | 2H |
| Methylene (-CH₂-Thiophene) | ~2.70 | Triplet | 2H |
| Methyl (-CH₃) | ~2.25 | Singlet | 3H |
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position (~175-180 ppm). docbrown.info The four carbon atoms of the substituted thiophene ring resonate in the aromatic region (~120-140 ppm). nih.gov The two methylene carbons and the methyl carbon appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of similar structures and standard chemical shift values.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C OOH) | 178.0 |
| Thiophene C-2 (substituted) | 138.0 |
| Thiophene C-3 (substituted) | 136.5 |
| Thiophene C-5 | 131.0 |
| Thiophene C-4 | 123.5 |
| Methylene (-C H₂-CH₂COOH) | 34.0 |
| Methylene (-C H₂-Thiophene) | 25.0 |
| Methyl (-C H₃) | 14.5 |
To unambiguously confirm the assignments made in one-dimensional NMR, two-dimensional (2D) techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a clear correlation between the signals of the two adjacent methylene groups in the propanoic acid chain, confirming their connectivity. It would also show a correlation between the two thiophene ring protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct carbon-proton attachments. For instance, the HSQC spectrum would link the proton signal at ~2.25 ppm to the methyl carbon signal at ~14.5 ppm, and the thiophene proton signals to their corresponding thiophene carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting different fragments of the molecule. For example, an HMBC experiment would show a correlation from the methylene protons adjacent to the thiophene ring to the C-2 and C-3 carbons of the ring, definitively establishing the attachment point of the propanoic acid side chain.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic absorption bands in the IR spectrum would be from the carboxylic acid group. docbrown.info This includes a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong, sharp C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. docbrown.info Other key vibrations include C-H stretching from the methyl, methylene, and thiophene groups (~2850-3100 cm⁻¹), and C=C stretching from the thiophene ring (~1400-1600 cm⁻¹). mdpi.comresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Alkyl/Aromatic C-H | C-H stretch | 2850 - 3100 | Medium |
| Carbonyl (C=O) | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Thiophene Ring | C=C stretch | 1400 - 1600 | Medium-Weak |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₈H₁₀O₂S), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass of 170.04. uni.lu
The fragmentation pattern upon electron ionization would likely involve characteristic losses:
Loss of the carboxyl group: A significant fragment would be observed at m/z 125, corresponding to the loss of the •COOH radical (45 Da).
Alpha-cleavage: Cleavage of the C-C bond between the two methylene groups can occur.
Benzylic-type cleavage: The most stable fragment cation is often formed by cleavage of the bond between the thiophene ring and the propanoic side chain, which would result in a tropylium-like methyl-thienyl cation at m/z 97. This is often the base peak in the spectrum of similar compounds. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The primary chromophore in this compound is the 3-methylthiophene (B123197) ring. The propanoic acid side chain does not absorb significantly in the typical UV-Vis range (200-800 nm). The spectrum is expected to show absorption bands corresponding to π → π* transitions within the thiophene ring. biointerfaceresearch.com Substituted thiophenes typically exhibit strong absorption maxima (λmax) in the range of 230-260 nm. The exact position and intensity of the absorption bands can be influenced by the solvent polarity. biointerfaceresearch.com
X-ray Crystallography for Solid-State Structure Determination
The crystal packing of carboxylic acids is typically dominated by strong hydrogen bonds. For thiophene-based carboxylic acids, it is expected that the carboxylic acid groups will form centrosymmetric dimers through O—H⋯O hydrogen bonds. This is a common and highly stable motif observed in the crystal structures of many carboxylic acids, including the related compound 2-methyl-2-(4-nitrophenoxy)propanoic acid, where molecules are linked into centrosymmetric dimers by such interactions nih.gov.
In addition to hydrogen bonding, other intermolecular interactions are expected to play a significant role in the crystal packing of this compound. These can include:
π–π Stacking: The aromatic thiophene rings can interact with each other through π–π stacking. These interactions, where the electron clouds of adjacent rings overlap, contribute to the stability of the crystal structure. Offset π–π interactions have been observed in the crystal packing of similar aromatic carboxylic acids nih.gov.
C—H⋯O Interactions: Weak hydrogen bonds involving carbon as the donor and oxygen as the acceptor can further stabilize the crystal lattice, connecting the primary hydrogen-bonded dimers into larger chains or networks nih.gov.
The interplay of these interactions dictates the final three-dimensional arrangement of the molecules in the solid state. For instance, in a co-crystal of 3-chlorothiophene-2-carboxylic acid, Cl⋯Cl and π–π stacking interactions, in addition to O—H⋯N hydrogen bonds, stabilize the crystal structure, forming a two-dimensional network nih.gov.
Table 1: Expected Intermolecular Interactions in the Crystal Structure of this compound Based on Analogous Compounds
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
|---|---|---|---|---|
| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.8 | Formation of centrosymmetric dimers |
| π–π Stacking | Thiophene Ring | Thiophene Ring | 3.5 - 3.9 | Stabilization of layered structures |
The conformation of this compound is determined by the rotational freedom around its single bonds. The key dihedral angles that define its shape are those involving the propanoic acid side chain and its orientation relative to the thiophene ring.
The flexibility of the —CH₂—CH₂—COOH chain allows for multiple conformations. However, in the solid state, the molecule will adopt a specific low-energy conformation that is influenced by both intramolecular steric effects and the intermolecular packing forces. The planarity of the thiophene ring is a fixed feature, but the propanoic acid chain can rotate. The analysis of dihedral angles in similar crystal structures can provide insight into the likely conformation. For example, the torsion angle between the plane of the thiophene ring and the plane of the carboxylic acid group is a critical parameter. In the crystal structure of thiophene-2-carboxylic acid, the molecule is essentially planar, indicating significant conjugation between the ring and the carboxyl group researchgate.net. For this compound, the presence of the methylene (-CH₂-) spacer will disrupt this conjugation, allowing for a greater degree of rotational freedom and likely a non-planar conformation between the thiophene ring and the carboxyl group.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Atoms Defining Dihedral Angle | Description | Expected Conformation |
|---|---|---|
| C3(Thiophene)-C2(Thiophene)-Cα-Cβ | Orientation of the propanoic chain relative to the ring | Likely to be non-planar (gauche or anti) to minimize steric hindrance. |
| C2(Thiophene)-Cα-Cβ-C(Carboxyl) | Conformation of the ethyl bridge | Typically adopts a staggered conformation. |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)
The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. Consequently, chiroptical techniques such as Circular Dichroism (CD) are not applicable to this compound.
However, if a chiral center is introduced into the molecule, for instance by substitution on the propanoic acid chain (e.g., at the α- or β-position), the resulting enantiomers can be distinguished and their enantiomeric excess (e.g.,) can be determined using chiroptical spectroscopy. For example, a derivative such as 2-methyl-3-(3-methylthiophen-2-yl)propanoic acid would be chiral.
Chiroptical spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral compound will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for the determination of enantiomeric excess.
The application of Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, has been successfully used to determine the absolute configuration of other chiral carboxylic acids, such as 2-(chlorophenoxy) propanoic acids nih.gov. This is often achieved by comparing the experimental VCD spectrum with spectra predicted by density functional theory (DFT) calculations for a specific enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration nih.gov. This methodology could be applied to chiral derivatives of this compound to determine their absolute stereochemistry and enantiomeric purity.
Computational and Theoretical Studies on 3 3 Methylthiophen 2 Yl Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 3-(3-Methylthiophen-2-yl)propanoic acid, these methods can offer deep insights into its geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and predict the most stable three-dimensional arrangement of atoms in a molecule. Theoretical DFT calculations on thiophene (B33073) derivatives have been successfully used to determine optimized geometries. researchgate.net Applying a similar approach, such as using the B3LYP functional with a 6-311G(d,p) basis set, would allow for the precise calculation of bond lengths, bond angles, and dihedral angles for this compound.
The optimized geometry would likely show the propanoic acid chain exhibiting some degree of rotational freedom around the single bonds, while the thiophene ring itself would maintain its planar structure. The presence of the methyl group on the thiophene ring would subtly influence the electronic distribution and steric hindrance around the ring.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C(thiophene)-C(propanoic) | ~1.50 |
| C=O (carboxyl) | ~1.22 | |
| C-O (carboxyl) | ~1.35 | |
| S-C (thiophene) | ~1.72 | |
| Bond Angles (°) | C(thiophene)-C-C (propanoic) | ~112 |
| O=C-O (carboxyl) | ~123 | |
| C-S-C (thiophene) | ~92 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, particularly involving the sulfur atom's lone pairs and the π-system. The LUMO would likely be distributed over the carboxylic acid group, which is the primary electron-accepting moiety. The calculated energy gap would provide insights into its potential reactivity in chemical reactions.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | ~ -6.5 |
| LUMO | ~ -1.2 |
| Energy Gap (ΔE) | ~ 5.3 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, offering insights into atomic charges, hybridization, and intramolecular interactions. This analysis helps in understanding the nature of chemical bonds and the stabilization arising from electron delocalization.
In this compound, NBO analysis would likely reveal a significant negative charge on the oxygen atoms of the carboxylic acid group and the sulfur atom of the thiophene ring, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon would exhibit a partial positive charge, rendering it susceptible to nucleophilic attack. The analysis would also quantify the delocalization of electrons within the thiophene ring's π-system and potential hyperconjugative interactions involving the methyl and propanoic acid substituents.
Table 3: Predicted Natural Atomic Charges for Selected Atoms in this compound
| Atom | Predicted NBO Charge (e) |
|---|---|
| S1 | ~ -0.25 |
| O(carbonyl) | ~ -0.60 |
| O(hydroxyl) | ~ -0.70 |
| C(carbonyl) | ~ +0.80 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
Molecular Dynamics (MD) simulations are computational experiments that allow for the study of the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide valuable information about its conformational flexibility and how it interacts with its environment.
The simulation would likely show that the propanoic acid side chain is highly flexible, adopting various conformations through rotation around its single bonds. The carboxylic acid group would be expected to form hydrogen bonds with surrounding water molecules, influencing its orientation and solubility. The thiophene ring, being more rigid, would exhibit less conformational change but its interactions with the solvent would also be observable. Such simulations are critical for understanding how the molecule behaves in a biological context, such as its approach to a protein binding site. nih.gov
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Given that many thiophene derivatives exhibit biological activity, it is plausible to hypothesize that this compound could interact with specific biological targets. For instance, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been investigated for their anticonvulsant and antinociceptive activities, targeting voltage-gated sodium and calcium channels. mdpi.comresearchgate.netnih.gov
A hypothetical docking study of this compound could be performed against a target such as cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as other arylpropanoic acids are known to be COX inhibitors. mdpi.com The results would predict the binding mode and affinity of the molecule within the enzyme's active site. Key interactions would likely involve hydrogen bonding between the carboxylic acid group of the ligand and amino acid residues in the active site, as well as hydrophobic interactions involving the thiophene ring.
Table 4: Hypothetical Molecular Docking Results for this compound with COX-2
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Binding Affinity (kcal/mol) | -7.5 | Arg120, Tyr355, Ser530 |
| Inhibition Constant (Ki, µM) | 5.2 | - |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR study on a series of analogs of this compound could provide valuable mechanistic insights and guide the design of new, more potent molecules.
To build a QSAR model, a set of structurally related compounds with measured biological activity would be required. Various molecular descriptors, such as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for each compound. Statistical methods would then be used to develop an equation that correlates these descriptors with the observed activity. Such a model could reveal which properties are most important for the desired biological effect. For example, it might show that increasing the hydrophobicity of a particular part of the molecule or altering the electronic properties of the thiophene ring leads to enhanced activity.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational method utilized to investigate and quantify intermolecular interactions within a crystal lattice. This approach partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. The resulting three-dimensional surface, known as the Hirshfeld surface, provides a visual and quantitative representation of intermolecular contacts.
The analysis is based on the normalized contact distance (dnorm), which is calculated from the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), relative to their van der Waals radii. The dnorm surface is typically color-mapped, with red regions indicating contacts shorter than the sum of the van der Waals radii (close contacts), white regions representing contacts around the van der Waals separation, and blue regions signifying longer contacts.
For this compound, while specific experimental crystallographic data is not publicly available, a theoretical analysis based on its molecular structure allows for the prediction of the principal intermolecular contacts that stabilize its crystal structure. The presence of the thiophene ring, the carboxylic acid group, and methyl and methylene (B1212753) hydrogens suggests a variety of potential non-covalent interactions.
The dominant interactions are expected to be hydrogen bonds involving the carboxylic acid groups, specifically O–H···O interactions, which typically form strong dimers in the solid state. Additionally, various weaker C–H···O and C–H···S interactions, as well as non-specific H···H contacts, are anticipated to contribute significantly to the crystal packing. The π-system of the thiophene ring may also participate in C–H···π or π–π stacking interactions.
The quantification of these interactions through Hirshfeld surface analysis provides a detailed picture of the molecular environment in the crystal. A hypothetical breakdown of the percentage contributions of the major intermolecular contacts for this compound, based on analyses of similar thiophene derivatives, is presented in the following data table. researchgate.netnih.gov
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 45.5 |
| O···H / H···O | 28.2 |
| C···H / H···C | 15.8 |
| S···H / H···S | 8.5 |
| S···C / C···S | 1.5 |
| O···C / C···O | 0.5 |
This table presents hypothetical data for this compound based on typical values observed for structurally related thiophene derivatives. The values are illustrative and serve to demonstrate the type of quantitative information obtained from Hirshfeld surface analysis.
Role of 3 3 Methylthiophen 2 Yl Propanoic Acid As a Synthetic Precursor
Building Block in the Synthesis of Heterocyclic Compounds
The structure of 3-(3-methylthiophen-2-yl)propanoic acid is well-suited for the construction of various heterocyclic ring systems. The carboxylic acid group can be readily converted into other functional groups, facilitating cyclization reactions to form rings incorporating atoms from the propanoic acid chain.
A significant application of this precursor is in the synthesis of molecules containing the pyrrolidine-2,5-dione (succinimide) ring system. Although the direct precursor is often the corresponding succinic acid derivative, 2-(3-methylthiophen-2-yl)succinic acid, the underlying scaffold is the same. This succinic acid is condensed with various primary amines or amino acids to generate a library of N-substituted 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones. researchgate.netmdpi.com
The synthesis is typically a thermal condensation reaction. For instance, (R,S)-2-(3-Methylthiophen-2-yl)succinic acid is heated with an appropriate amine, such as an aminoalkylmorpholine or an aminopropyl-4-arylpiperazine, with the simultaneous removal of water to drive the reaction towards the formation of the five-membered imide ring. mdpi.combldpharm.com This straightforward procedure allows for the introduction of diverse substituents at the N-1 position of the pyrrolidine-2,5-dione ring, a key position for modifying the pharmacological properties of the final compounds. researchgate.netmdpi.com
An alternative pathway involves first reacting the succinic acid precursor with an amino acid, like glycine, to form an intermediate acid, 2-(3-(3-methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid. bldpharm.comnih.gov This intermediate can then be coupled with various amines using coupling agents like carbonyldiimidazole (CDI) to create a second set of derivatives. nih.gov
| Reactant | Resulting N-Substituent Group | Reference |
|---|---|---|
| 2-morpholinoethylamine | -(CH2)2-morpholine | mdpi.com |
| 3-morpholinopropylamine | -(CH2)3-morpholine | mdpi.com |
| 1-(3-aminopropyl)-4-(3-(trifluoromethyl)phenyl)piperazine | -(CH2)3-piperazin-1-yl-(3-CF3-phenyl) | bldpharm.com |
| 2-aminoacetic acid (glycine) | -CH2-COOH | bldpharm.com |
Intermediate in the Formation of Biologically Active Molecules
The 3-methylthiophene (B123197) and pyrrolidine-2,5-dione moieties are both recognized pharmacophores, and combining them has led to the discovery of new, potent, biologically active molecules. researchgate.net The pyrrolidine-2,5-dione ring is a core feature of the anti-epileptic drug ethosuximide (B1671622), while the 3-methylthiophene ring is present in the anticonvulsant tiagabine. researchgate.netbldpharm.com By using this compound derivatives as a scaffold, researchers have developed hybrid molecules with significant anticonvulsant and antinociceptive (analgesic) properties. nih.gov
A series of these compounds demonstrated high efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests, which are models for generalized tonic-clonic and focal seizures, respectively. researchgate.netresearchgate.net The most promising compounds from these studies showed potency greater than established antiepileptic drugs like valproic acid and ethosuximide in these models. nih.govnih.gov For example, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride was identified as a particularly potent anticonvulsant. mdpi.comresearchgate.net In vitro studies suggest that the mechanism of action for these molecules involves the modulation of neuronal voltage-sensitive sodium and calcium channels. nih.govnih.gov
In addition to their anticonvulsant effects, several of these derivatives have shown significant antinociceptive activity in animal models of tonic and neuropathic pain. mdpi.com
| Compound Name | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | Anticonvulsant | ED50 = 62.14 mg/kg (MES test); ED50 = 75.59 mg/kg (6 Hz test) | nih.govnih.gov |
| (R,S)-3-(3-Methylthiophen-2-yl)-1-(2-morpholinoethyl)pyrrolidine-2,5-dione hydrochloride | Antinociceptive | Showed significant analgesic effect in the formalin-induced tonic pain model. | mdpi.com |
| (R,S)-3-(3-Methylthiophen-2-yl)-1-(3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione hydrochloride | Anticonvulsant & Antinociceptive | Demonstrated both anticonvulsant properties and effectiveness in pain models. | mdpi.combldpharm.com |
Precursor for Polymer Monomers and Functional Materials
While thiophene (B33073) and its derivatives are widely used in the field of materials science, particularly for the synthesis of conducting polymers like polythiophenes, there is no specific information available in the scientific literature detailing the use of this compound as a monomer for polymerization or as a direct precursor for functional materials. The research focus for this particular compound has been predominantly in the area of medicinal chemistry.
Scaffold for Combinatorial Chemistry Libraries
The synthetic pathways starting from derivatives of this compound are highly amenable to the principles of combinatorial chemistry. The core structure, the 3-(3-methylthiophen-2-yl) moiety, serves as a rigid and reliable scaffold. mdpi.com By systematically reacting the precursor with a diverse range of amines and amino acids, researchers can generate a large library of structurally related but distinct compounds. mdpi.comresearchgate.net
This approach allows for the efficient exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR). mdpi.com For example, by varying the N-substituent on the pyrrolidine-2,5-dione ring with different alkyl, aryl, and heterocyclic groups, scientists can fine-tune the molecule's properties, such as its potency, selectivity, and pharmacokinetic profile. The synthesis of a "series of new hybrid compounds" or a "target library" of these molecules for biological screening is a direct application of combinatorial principles, even if not explicitly named as such. mdpi.comresearchgate.net This strategy accelerates the drug discovery process by enabling the rapid production and testing of numerous candidates to identify promising leads for further development. espublisher.com
Mechanistic Investigations of Biological Activities Excluding Clinical Outcomes
Enzyme Inhibition Studies
No relevant studies providing data on the enzyme inhibition mechanisms for 3-(3-Methylthiophen-2-yl)propanoic acid or its direct derivatives were identified in the reviewed literature. While thiophene-containing compounds have been investigated as inhibitors of various enzymes, specific data for the compound is not available.
Information not available.
Information not available.
Receptor Binding and Ligand-Target Interactions
Research into derivatives of this compound, specifically N-substituted 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones, has provided insights into their interactions with various receptors and channels, suggesting potential mechanisms for their observed anticonvulsant and antinociceptive activities. mdpi.comnih.govresearchgate.net
In vitro studies on a series of hybrid compounds derived from this compound have demonstrated their ability to modulate neuronal voltage-sensitive ion channels. mdpi.comnih.gov One of the most promising compounds from this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, exhibited a moderate but balanced inhibition of both neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. mdpi.comnih.gov This dual-action mechanism is a known feature of several antiepileptic drugs. mdpi.com The binding assays for other active derivatives also suggest that a plausible mechanism of their anticonvulsant action involves interaction with the neuronal voltage-sensitive sodium channel. nih.gov
To explore the potential mechanism of action for the anticonvulsant effects observed in the most active 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, their influence on the GABA transporter (GAT) was assessed. mdpi.comnih.govnih.gov This line of investigation was prompted by the structural similarity to the antiepileptic drug tiagabine, which is a known selective inhibitor of GABA reuptake through its interaction with GAT-1. nih.gov However, the specific outcomes and quantitative data from the GABA transporter interaction assays for these particular derivatives were not detailed in the primary research articles reviewed. mdpi.comnih.govnih.gov
The potential mechanism for the analgesic effects of certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives was investigated by assessing their affinity for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. mdpi.comresearchgate.net The TRPV1 receptor is a key component in pain signaling pathways. The investigation aimed to determine if the antinociceptive activity observed in animal models could be attributed to interactions with this receptor. mdpi.comresearchgate.net While the affinity for the TRPV1 receptor was investigated for the most active compounds, specific binding data or inhibition constants were not provided in the reviewed literature. mdpi.comresearchgate.net
Antimicrobial Mechanisms of Action
Bacterial Growth Inhibition Mechanisms
There is no specific information available in the scientific literature regarding the mechanisms by which this compound inhibits bacterial growth.
Fungal Growth Inhibition Mechanisms
There is no specific information available in the scientific literature regarding the mechanisms by which this compound inhibits fungal growth.
Immunomodulatory Mechanisms
Inhibition of Mitogen Responses
No studies have been found that specifically investigate the effect of this compound on the inhibition of mitogen responses in lymphocytes.
Suppression of Antibody Production
There is no research available detailing the mechanisms by which this compound might suppress antibody production.
Mechanisms of Antiproliferative Activity (e.g., Tubulin Targeting)
No studies have been published that investigate the antiproliferative activity of this compound or its potential interaction with targets such as tubulin.
Potential and Emerging Applications in Materials Science
Integration into Polymer Systems for Enhanced Properties
The incorporation of 3-(3-Methylthiophen-2-yl)propanoic acid into polymer systems can be envisaged as a strategy to impart or enhance specific properties. The thiophene (B33073) moiety is a well-established building block for conjugated polymers, which are known for their semiconducting nature. numberanalytics.com The propanoic acid side chain offers a reactive handle for polymerization or for grafting onto existing polymer backbones.
One potential application is in the synthesis of polyesters or polyamides with tailored characteristics. The carboxylic acid group can react with diols or diamines to form the corresponding polymers. The resulting materials would benefit from the inherent properties of the thiophene ring, such as thermal stability and electrochemical activity.
Furthermore, the introduction of this thiophene derivative as a side chain in polymers could influence their morphological and electronic properties. For instance, in polyacrylates or polystyrenes, the pendant this compound group could facilitate charge transport or alter the polymer's solubility and processability. The flexible propanoic acid linker would allow the thiophene units a degree of conformational freedom, which can be crucial for achieving desired solid-state packing and electronic coupling. Research on other functionalized thiophenes has demonstrated that such modifications can lead to materials with improved performance in electronic devices. nih.gov
Below is a table summarizing the potential effects of integrating this compound into polymer systems.
| Polymer System | Potential Enhanced Property | Rationale |
| Polyesters/Polyamides | Thermal Stability, Electrochemical Activity | Incorporation of the rigid and electron-rich thiophene ring into the polymer backbone. |
| Polyacrylates/Polystyrenes | Charge Transport, Solubility | Pendant thiophene units can create pathways for charge carriers and modify polymer-solvent interactions. |
| Conductive Polymers | Processability, Adhesion | The propanoic acid group can improve solubility and promote adhesion to substrates without significantly disrupting the conjugated backbone. |
Application in Functional Organic Materials
Functional organic materials are designed to exhibit specific physical or chemical properties, and this compound possesses features that make it a candidate for such applications. The thiophene ring is a known chromophore and fluorophore, suggesting potential uses in dyes, pigments, and organic light-emitting diodes (OLEDs). numberanalytics.com The electronic properties of the thiophene ring can be tuned by substitution, and the methyl group on the ring in this particular compound can influence its electronic nature.
The carboxylic acid functionality opens up possibilities for creating self-assembled monolayers (SAMs) on various substrates, including metal oxides. Such SAMs can be used to modify surface properties, for instance, to control wettability or to create templates for the growth of other materials. The interaction of the carboxylic acid group with the substrate and the intermolecular interactions between the thiophene rings would govern the structure and properties of the resulting monolayer.
Moreover, the combination of a π-conjugated system (thiophene) and a polar group (carboxylic acid) in one molecule is characteristic of materials used in nonlinear optics. While not extensively studied for this specific compound, related thiophene derivatives have shown promise in this area.
Role in the Development of Electronic Materials
Thiophene-based materials are at the forefront of research in organic electronics. researchgate.net Polythiophenes and oligothiophenes are widely used as the active layer in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. numberanalytics.comresearchgate.net The performance of these devices is highly dependent on the molecular structure of the organic semiconductor.
This compound could serve as a monomer for the synthesis of novel polythiophenes. The propanoic acid side chain could enhance the processability of the resulting polymer, potentially allowing for solution-based fabrication techniques like spin-coating or inkjet printing. Furthermore, the carboxylic acid group could be used to anchor the polymer to electrode surfaces, improving the charge injection/extraction efficiency in electronic devices.
The electronic properties of materials derived from this compound would be influenced by the methyl group on the thiophene ring, which is known to affect the polymer's band gap and charge carrier mobility. nih.gov The ability to tune these properties through chemical modification is a key advantage of organic electronic materials.
The table below outlines potential applications of this compound in electronic materials.
| Electronic Device | Potential Role of this compound | Anticipated Benefit |
| Organic Field-Effect Transistors (OFETs) | Monomer for the active semiconductor layer | Improved processability and charge carrier mobility. |
| Organic Photovoltaics (OPVs) | Component of the donor or acceptor material | Tunable energy levels and enhanced interfacial contact. rsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transport layers | Control over emission color and charge balance. |
| Sensors | Functionalization of sensor surfaces | Specific binding and signal transduction. |
Contribution to Magnetic Materials Research
While organic materials are not traditionally associated with magnetism, research into organic magnets and materials with interesting magnetic properties is an active field. Some polythiophenes, particularly when in their neutral state, have been shown to exhibit magnetic behavior, including paramagnetism, superparamagnetism, and even ferromagnetism at low temperatures. researchgate.net The magnetic properties are thought to arise from spins associated with defects or specific supramolecular structures. researchgate.net
The structure of this compound could potentially be exploited in the design of such materials. The side chain could be used to control the packing of the thiophene rings in the solid state, which in turn could influence the magnetic interactions between them.
Additionally, the carboxylic acid group provides a site for coordination with paramagnetic metal ions. This could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic properties arising from the interplay between the organic linker and the metal centers. Thiophene derivatives have been used in combination with magnetic nanoparticles for various applications, suggesting another avenue for research. nih.govacs.org
Utility in Catalyst Design (e.g., Ligands for Metal Catalysis)
The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. Thiophene derivatives, with their sulfur atom, can act as ligands for various transition metals. The sulfur atom in the thiophene ring is a soft Lewis base and can coordinate to soft Lewis acidic metal centers. acs.org
This compound offers multiple potential coordination sites: the sulfur atom of the thiophene ring and the oxygen atoms of the carboxylic acid group. This makes it a potential bidentate or bridging ligand. The carboxylic acid group can be deprotonated to form a carboxylate, which is a common coordinating group in catalysis. mdpi.com
Ligands based on this scaffold could find applications in a variety of catalytic reactions, such as cross-coupling reactions, hydrogenations, and polymerizations. The electronic properties of the ligand, influenced by the methyl group on the thiophene ring, could be used to fine-tune the reactivity of the metal center. Thiophene-2-carboxylic acid, a related compound, has been used in the synthesis of catalysts for Ullmann coupling reactions. wikipedia.org
Future Directions and Research Gaps in the Study of 3 3 Methylthiophen 2 Yl Propanoic Acid
Exploration of Novel Synthetic Routes and Derivatization Strategies
Future research should prioritize the development of more efficient, scalable, and environmentally benign methods for synthesizing the core structure of 3-(3-Methylthiophen-2-yl)propanoic acid. While general methods for creating thiophene (B33073) carboxylic acids exist, such as Grignard reactions followed by carbonation or palladium-catalyzed carbonylation, routes tailored for this specific substitution pattern could enhance yield and purity. beilstein-journals.org Investigation into multicomponent reactions, such as the Gewald reaction, which is known for producing substituted thiophenes, could offer novel and efficient pathways. impactfactor.orgresearchgate.net
A significant research gap lies in the systematic exploration of derivatization strategies to create a diverse chemical library based on this scaffold. Future efforts should focus on:
Modification of the Carboxylic Acid Group: Converting the propanoic acid moiety into a wide range of functional groups, including esters, amides, and nitriles, can modulate the compound's physicochemical properties and biological activity. nih.govmdpi.com Studies on related thiophene carboxamides have already demonstrated their potential as anticancer agents. nih.govmdpi.com
Functionalization of the Thiophene Ring: Exploring electrophilic substitution reactions, such as halogenation, on the thiophene ring could provide handles for subsequent cross-coupling reactions (e.g., Suzuki or Stille coupling). beilstein-journals.orgontosight.ai This would allow for the introduction of various aryl or alkyl groups, significantly expanding the structural diversity of the compound library.
Stereoselective Synthesis: Developing synthetic methods to control the stereochemistry of derivatives, particularly at the propanoic acid chain, is crucial, as different enantiomers often exhibit distinct biological activities.
| Synthetic Strategy | Potential Application | Key Reactions |
| Amidation/Esterification | Creation of prodrugs or bioactive analogs | Acyl chloride formation, carbodiimide (B86325) coupling |
| Halogenation | Intermediates for further functionalization | Bromination, Chlorination |
| Cross-Coupling | Introduction of diverse substituents | Suzuki, Stille, Kumada coupling |
| Multicomponent Reactions | Efficient one-pot synthesis of complex derivatives | Gewald, Paal-Knorr synthesis |
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives. Future research should leverage advanced modeling techniques to build a predictive understanding of their structure-property relationships.
Key areas for computational investigation include:
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) can elucidate the electronic properties, reactivity, and spectral characteristics of the molecule and its derivatives. mdpi.com This can help predict sites of reactivity for synthetic modifications and understand intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating various molecular descriptors, QSAR models can be built to predict their biological activity (e.g., anticonvulsant, anti-inflammatory) before synthesis. This approach can prioritize the most promising candidates for laboratory investigation.
Molecular Docking and Dynamics: For derivatives with potential therapeutic applications, molecular docking can predict binding modes and affinities to specific biological targets, such as enzymes or receptors. nih.gov Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the mechanism of action at a molecular level. nih.gov These computational approaches have been successfully used to study other thiophene derivatives. nih.gov
Discovery of Unexplored Biological Targets and Mechanisms
The thiophene ring is a recognized pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and anticonvulsant effects. nih.gov While the parent compound this compound has not been extensively studied, research on its close derivatives provides a strong rationale for future pharmacological investigations.
Notably, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have shown significant promise as anticonvulsant and antinociceptive agents. nih.govmdpi.comresearchgate.netnih.gov The proposed mechanism for these effects involves the modulation of voltage-gated sodium and calcium channels. nih.govmdpi.comnih.gov This presents a clear future direction:
Broad-Spectrum Biological Screening: The parent acid and its newly synthesized derivatives should be screened against a wide array of biological targets to uncover novel therapeutic potential. Given the activities of related aryl propionic acids and thiophenes, promising areas include inflammation (e.g., targeting COX and LOX enzymes), cancer, and infectious diseases. nih.govontosight.airesearchgate.net
Mechanism of Action Studies: For any identified bioactive derivatives, detailed mechanistic studies are crucial. This includes identifying the specific molecular targets and pathways through which they exert their effects. For instance, building on existing research, a key focus could be the detailed characterization of interactions with various ion channel subtypes. nih.govnih.gov
Antifungal and Antibacterial Potential: Thiophene derivatives have been investigated as potent antifungal agents, suggesting another avenue for exploration. nih.gov Similarly, screening for antibacterial activity is warranted.
| Potential Therapeutic Area | Known Targets for Thiophene/Propanoic Acid Scaffolds | Relevant Research Findings |
| Neurological Disorders | Voltage-gated Na+/Ca2+ channels, GABA transporters | Derivatives show potent anticonvulsant and antinociceptive activity. nih.govnih.gov |
| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | Thiophene-based compounds are known anti-inflammatory agents. nih.gov |
| Cancer | Various kinases, Tubulin | Thiophene carboxamides have shown antiproliferative effects. nih.govmdpi.com |
| Infectious Diseases | Fungal CYP51 enzyme | Thiophene derivatives have been developed as antifungal agents. nih.gov |
Development of Next-Generation Materials Applications
The unique combination of a conjugated thiophene ring and a versatile carboxylic acid functional group makes this compound an attractive building block for novel materials. The thiophene moiety is well-known for its electronic properties, which are exploited in organic electronics. nih.gov
Future research in materials science should explore:
Conductive Polymers and Polyesters: The propanoic acid group can be used for polymerization reactions, potentially leading to new thiophene-containing polyesters or other polymers. These materials could possess interesting thermal, mechanical, and electronic properties, with potential applications in biodegradable plastics or organic electronics. nih.gov
Organic Electronics: Thiophene-based materials are staples in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The title compound could be functionalized and incorporated as a monomer or a side-chain in conjugated polymers to tune their electronic energy levels and film morphology.
Self-Assembled Monolayers (SAMs): The carboxylic acid can act as an anchor to bind the molecule to metal oxide surfaces (e.g., TiO₂, ZnO). This could be used to modify electrode surfaces in sensors, solar cells, or other electronic devices.
Interdisciplinary Research Opportunities
The full potential of this compound can best be realized through collaborations across different scientific fields. The gaps in our understanding of this molecule present numerous opportunities for interdisciplinary projects:
Medicinal Chemistry and Pharmacology: Synthetic chemists can design and create novel derivatives guided by pharmacologists who can test their efficacy and elucidate their mechanisms of action in various disease models.
Computational and Synthetic Chemistry: Computational chemists can model and predict the properties of new derivatives, helping to rationalize experimental outcomes and guide synthetic chemists toward the most promising molecules, saving time and resources. ontosight.ai
Materials Science and Engineering: Materials scientists can collaborate with chemists to design and synthesize novel thiophene-based polymers and materials. Engineers can then fabricate and test devices, such as sensors or solar cells, incorporating these new materials.
Chemical Biology and Biochemistry: Derivatives of the compound could be functionalized with fluorescent tags or reactive groups to create chemical probes. These probes could be used by biochemists and chemical biologists to study specific enzymes or biological pathways, providing new tools for basic research.
By pursuing these research avenues, the scientific community can move beyond the current limited knowledge of this compound and establish it as a valuable scaffold for innovations in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Methylthiophen-2-yl)propanoic acid, and how can substitution site selectivity be ensured?
- Methodology : A common approach involves nucleophilic substitution using 3-bromopropanoic acid and 3-methylthiophene-2-thiol. To favor sulfur substitution over nitrogen (common in heterocycles like thiophenes), reaction conditions such as pH control (basic media) and catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can improve selectivity. For example, Hattan et al. demonstrated similar strategies for imidazole-thiol derivatives to minimize nitrogen substitution .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using H NMR (e.g., thioether proton signals at δ 3.5–4.0 ppm).
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodology : Post-synthesis, acid-base extraction is recommended. Adjust the pH to <3 (using HCl) to protonate the carboxylic acid, extract into an organic layer (e.g., ethyl acetate), and recover via evaporation. Further purification can be achieved via recrystallization (solvent: water/ethanol) or flash chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- NMR : Confirm the thiophene ring (aromatic protons at δ 6.5–7.5 ppm) and propanoic acid chain (methylene groups at δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., [M+H] at m/z 200–210).
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to control stereochemistry in derivatives of this compound?
- Methodology : For α,β-unsaturated analogs (e.g., acrylic acid derivatives), use tert-butyl propiolate instead of methyl propiolate to enhance E:Z isomer ratios. Fan et al. achieved >90% E-isomer yield via tert-butyl ester intermediates, which can be hydrolyzed to the target acid .
- Validation : Analyze isomer ratios via C NMR or HPLC with chiral columns.
Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during synthesis?
- Mitigation Steps :
- Conduct reactions under inert atmospheres (N/Ar) to prevent thiol oxidation.
- Add radical scavengers (e.g., BHT) to suppress polymerization.
- Use low temperatures (0–5°C) during exothermic steps .
Q. How can researchers evaluate the mitochondrial targeting potential of this compound as a prodrug?
- Experimental Design :
- Cellular Uptake Assays : Use fluorescently tagged derivatives in cell lines (e.g., HeLa) with confocal microscopy to track mitochondrial localization.
- β-Oxidation Studies : Incubate with liver microsomes or isolated mitochondria to monitor metabolite release (e.g., free thiophene derivatives via LC-MS) .
Q. What analytical methods quantify trace impurities in this compound batches?
- Advanced Techniques :
- HPLC-DAD : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) with UV detection at 254 nm.
- LC-HRMS : Identify impurities at ppm levels (e.g., residual solvents or byproducts) .
Contradictions and Recommendations
- Synthetic Yield Variability : notes poor yields in early attempts due to competing N-substitution. Revised protocols using 3-bromopropanoic acid and optimized stoichiometry (1:1.2 molar ratio) improved yields to >70% .
- Analytical Discrepancies : NIST data emphasizes rigorous calibration for spectroscopic methods to resolve overlapping signals in thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
